molecular formula C19H16N4OS B5787505 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5787505
M. Wt: 348.4 g/mol
InChI Key: RSRDNFZEFKLFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. This compound is a pyrazolo[1,5-a]pyrimidine derivative and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activities through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-viral properties by inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potential in treating various diseases, including neurological disorders and cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research of 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential direction is the further investigation of its mechanisms of action, which may lead to the development of more effective treatments for various diseases. Another potential direction is the development of more potent and selective derivatives of this compound, which may improve its efficacy and reduce its toxicity. Additionally, the use of this compound in combination with other drugs may also be explored as a potential treatment strategy.

Synthesis Methods

The synthesis of 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through a multi-step reaction. The first step involves the condensation of 2-thiophenemethylamine with 2-chloroacetylacetone to form 2-thienylmethylidene-acetone. In the second step, the resulting compound is reacted with guanidine to form 2-thienylmethylidene-guanidine. The third step involves the reaction of 2-thienylmethylidene-guanidine with 4-methyl-3-phenyl-2-butanone to form this compound.

Scientific Research Applications

7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-10-16(14-6-3-2-4-7-14)21-18-11-17(22-23(13)18)19(24)20-12-15-8-5-9-25-15/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRDNFZEFKLFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NCC3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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